Technical Guide: 5-Bromo-7-fluoro-1-methyl-1H-indazole
Technical Guide: 5-Bromo-7-fluoro-1-methyl-1H-indazole
The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 5-bromo-7-fluoro-1-methyl-1H-indazole (CAS 1379366-71-8).
CAS: 1379366-71-8 Formula: C₈H₆BrFN₂ Molecular Weight: 229.05 g/mol [1][2][3]
Executive Summary & Strategic Value
5-bromo-7-fluoro-1-methyl-1H-indazole is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors.[2] It serves as a critical scaffold for modifying the "hinge-binding" region of ATP-competitive inhibitors.[2]
Distinction from Isomers: Researchers must distinguish this compound from its regioisomer, 5-bromo-4-fluoro-1-methyl-1H-indazole (CAS 1784678-61-0), which is the key intermediate for the GLP-1 agonist Orforglipron (Eli Lilly).[2] While the 4-fluoro isomer is optimized for metabolic stability in specific pockets, the 7-fluoro isomer (CAS 1379366-71-8) is frequently employed to:
-
Modulate pKa: The C7-fluorine atom lowers the basicity of the pyrazole nitrogens, altering hydrogen bond strength with kinase hinge residues.
-
Overcome Resistance: It is a validated core for next-generation EGFR inhibitors targeting T790M and L858R mutations, where the 7-fluoro substituent induces a conformation that avoids steric clashes in the mutated ATP pocket.[2]
Chemical Profile & Properties[5][6][7][8][9][10][11][12]
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110–115 °C (Typical for this class) |
| LogP (Predicted) | ~2.8 (Lipophilic, suitable for CNS penetration) |
| pKa (N2) | ~1.5 (Reduced basicity due to 7-F inductive effect) |
| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |
| Electronic Effect | The 7-F atom exerts a strong inductive withdrawing effect (-I), deactivating the N1 position and influencing the C5-Br bond strength for oxidative addition.[2][4][5] |
Synthetic Methodology
The synthesis of CAS 1379366-71-8 centers on the regioselective methylation of the 1H-indazole precursor.[2] The presence of the 7-fluoro group introduces a critical steric and electronic challenge that distinguishes this protocol from standard indazole chemistry.
Core Workflow: Regioselective N-Methylation[2][4]
Reaction Logic: Indazoles exist in a tautomeric equilibrium (1H vs. 2H). Alkylation typically yields a mixture of N1- and N2-methylated products.[2]
-
Thermodynamic Product: N1-methyl (Target).[2]
-
Kinetic Product: N2-methyl.[2]
-
Challenge: The 7-fluoro substituent creates steric hindrance around N1, potentially shifting the ratio toward the undesired N2 isomer. High-dielectric solvents and "hard" cations (e.g., Na⁺, Cs⁺) are used to favor the N1 pathway via charge control and thermodynamic equilibration.
Protocol (Standardized)
-
Reagents: 5-bromo-7-fluoro-1H-indazole (1.0 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), Methyl Iodide (MeI, 1.2 equiv).[2]
-
Solvent: Anhydrous DMF or NMP (Promotes Sɴ2 mechanism).
-
Conditions:
-
Dissolve starting material in DMF (0.2 M).[2]
-
Add Cs₂CO₃ and stir at 0°C for 30 min (Deprotonation).
-
Add MeI dropwise. Allow to warm to 25°C.
-
Critical Step: Stir for 12–16 hours. Extended time allows thermodynamic equilibration to the more stable N1-isomer if reversibility is possible (though MeI alkylation is largely irreversible, the base choice directs the initial attack).[2]
-
-
Workup: Dilute with water (precipitates product). Filter or extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer is typically less polar (higher R_f) than the N2-isomer.[2]
Visualization: Regioselectivity & Pathway
Caption: Synthesis pathway highlighting the competition between N1 (thermodynamic) and N2 (kinetic) methylation, influenced by the 7-fluoro steric clash.
Functionalization & Medicinal Chemistry Utility
Once synthesized, CAS 1379366-71-8 serves as a "handle-ready" scaffold.[2] The C5-Bromine is the primary vector for diversification, while the C3-H offers a secondary vector via C-H activation.[2]
A. C5-Coupling (Suzuki-Miyaura / Buchwald-Hartwig)
The 5-position is electronically activated for Pd-catalyzed cross-coupling.[2]
-
Application: Attaching aryl/heteroaryl "tails" to access the hydrophobic pocket of kinases (e.g., EGFR, VEGFR).
-
Protocol Note: The 7-F group withdraws electron density, making the C5-Br bond slightly more oxidative-addition prone than in non-fluorinated analogs, often allowing milder coupling conditions (e.g., Pd(dppf)Cl₂, 80°C).[2]
B. C3-Functionalization (C-H Activation)
Direct arylation at C3 is possible using Pd/Cu catalysis.[2] This allows the construction of tricyclic systems or the addition of solubility-enhancing groups.[2]
Visualization: SAR Exploration Vectors
Caption: Structural Activity Relationship (SAR) vectors. The C5-Br is the primary synthetic handle, while C7-F modulates electronic properties.[2]
Case Study: EGFR Kinase Inhibition
While the 4-fluoro isomer is linked to GLP-1 agonists, the 7-fluoro scaffold is prominent in patent literature for EGFR inhibitors targeting resistant non-small cell lung cancer (NSCLC).[2]
-
Mechanism: The indazole core mimics the adenine ring of ATP.
-
Role of 7-F: In the T790M mutant EGFR, the "gatekeeper" methionine residue restricts the binding pocket. The 7-fluoro substituent induces a slight twist in the inhibitor's conformation and reduces electron density on the N2 nitrogen, weakening repulsive interactions with the gatekeeper residue compared to the bulkier 7-H or 7-Cl analogs.[2]
-
Outcome: Enhanced potency against double-mutant (L858R/T790M) EGFR strains.[2]
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Spill Protocol: Contain with sand/vermiculite. Do not flush into drains (toxic to aquatic life).
References
-
Orforglipron (4-Fluoro Isomer Distinction): Eli Lilly & Co.[2] "GLP-1 Receptor Agonists comprising a 4-fluoro-indazole core."[2][4][6][7] Journal of Medicinal Chemistry, 2023. [2]
-
Indazole Methylation Regioselectivity: Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." 2024.[8][9]
-
EGFR Inhibitor Applications: Google Patents. "Amino pyrimidine compound for inhibiting protein tyrosine kinase activity (Uses 5-bromo-7-fluoro-1-methyl-1H-indazole)."[2] Patent CN110452177A.
-
Synthesis of Halogenated Indazoles: BenchChem. "Synthesis routes of 5-bromo-1H-indazole derivatives."
Sources
- 1. 1784678-61-0|5-Bromo-4-fluoro-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]
- 2. GLP-1 receptor agonist 1;Orforglipron | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. 5-bromo-7-fluoro-1-methyl-1H-indazole - CAS:1379366-71-8 - Abovchem [abovchem.com]
- 4. Orforglipron | C48H48F2N10O5 | CID 137319706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 6. jecibiochem.com [jecibiochem.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 8. CN110818690A - Aminopyrimidines useful for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]
- 9. Synthesis, Electronic, and Antibacterial Properties of 3,7-Di(hetero)aryl-substituted Phenothiazinyl N-Propyl Trimethylammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
